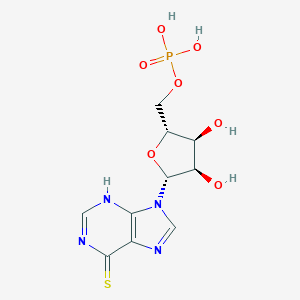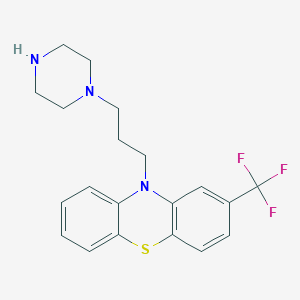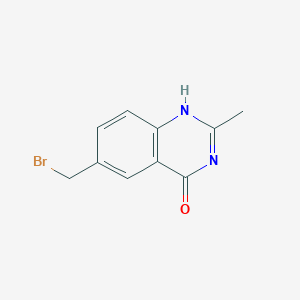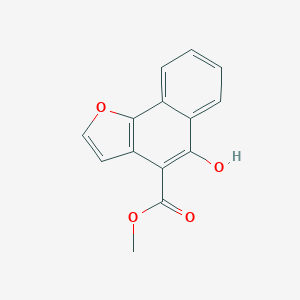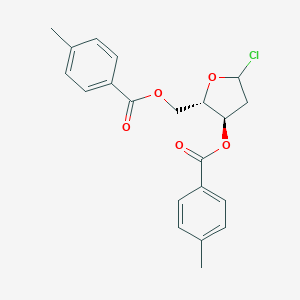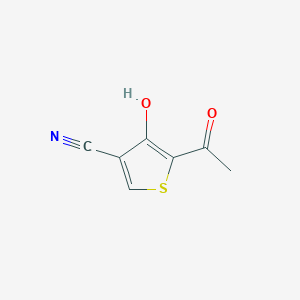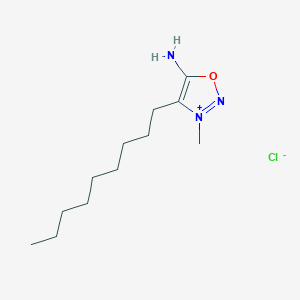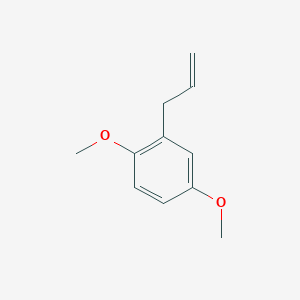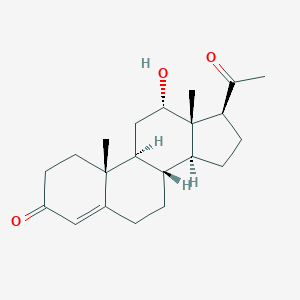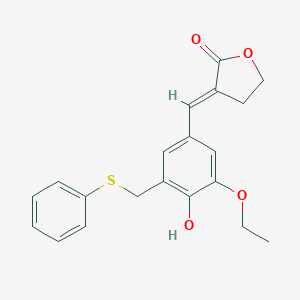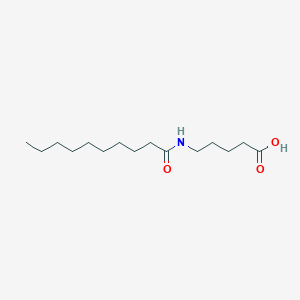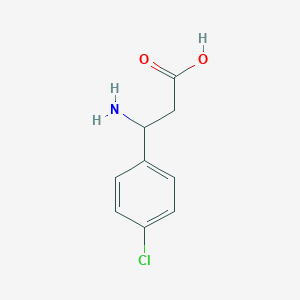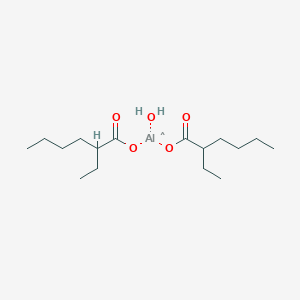
Cu-Dppey
Overview
Description
The compound Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) , commonly referred to as Cu-Dppey , is a coordination complex composed of copper(I) ions and cis-bis(diphenylphosphino)ethene ligands. This compound is of significant interest due to its unique structural and electronic properties, which make it a valuable subject of study in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) typically involves the reaction of copper(I) chloride with cis-bis(diphenylphosphino)ethene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The product is then purified through recrystallization .
Industrial Production Methods
While the industrial production of Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) is not widely documented, the principles of coordination chemistry and large-scale synthesis of similar copper complexes can be applied. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I): undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to metallic copper.
Substitution: Ligand substitution reactions can occur, where the diphenylphosphinoethene ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper(I) center can yield copper(II) complexes, while reduction can produce metallic copper. Substitution reactions result in new coordination complexes with different ligands .
Scientific Research Applications
Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I): has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including coupling reactions and cycloadditions.
Materials Science: The compound’s unique electronic properties make it valuable in the development of new materials with specific electronic and optical characteristics.
Biological Applications: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and diagnostic tools.
Industrial Applications: Its catalytic properties are also being explored for industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical reactions. The copper(I) center acts as a Lewis acid, activating substrates and stabilizing reaction intermediates. The diphenylphosphinoethene ligands provide additional stabilization and electronic effects that enhance the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Copper(I) chloride: A simpler copper(I) complex with different reactivity and applications.
Copper(II) sulfate: A copper(II) compound with distinct oxidation states and chemical behavior.
Copper(I) oxide: Another copper(I) compound with different structural and electronic properties
Uniqueness
Bis[cis-bis(diphenylphosphino)ethene]-copper(I) dichloridocuprate(I): is unique due to its specific ligand environment and the resulting electronic properties. The presence of cis-bis(diphenylphosphino)ethene ligands provides a distinct coordination geometry and electronic structure that differentiates it from other copper complexes. This uniqueness makes it particularly valuable in catalysis and materials science .
Properties
IUPAC Name |
copper(1+);[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H22P2.ClH.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-22H;1H;/q;;;+1/p-1/b2*22-21-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHFFYYBPVNANG-KHUJRMENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44ClCuP4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102532-71-8 | |
| Record name | Bis-(1,2-bis(diphenylphosphino)ethene)Cu(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102532718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


